(Z)-Flunarizine is the specific Z-isomer of Flunarizine, a lipophilic diphenylpiperazine derivative recognized as a non-selective, voltage-dependent calcium channel blocker. It is structurally related to Cinnarizine and demonstrates a range of activities, including the blockade of T-type and L-type calcium channels, histamine H1 antagonism, and dopamine D2 receptor interactions. Its ability to cross the blood-brain barrier allows for its application in neurological and cerebrovascular research, where it is used to modulate neuronal excitability and vascular smooth muscle function. Procuring the specific (Z)-isomer is critical for applications demanding high stereochemical purity to ensure target specificity and reproducibility.
Using a generic flunarizine mixture, the (E)-isomer, or a related compound like Cinnarizine introduces significant variability. Biological activity is highly dependent on stereochemistry; the spatial arrangement of atoms dictates how a molecule interacts with its target receptors and channels. The majority of commercially available flunarizine is the (E)-isomer, often supplied as a dihydrochloride salt for stability and solubility. However, the distinct geometry of the (Z)-isomer can lead to quantifiable differences in binding affinity, channel blockade potency, and off-target effects. For reproducible and target-validated research, procuring the geometrically pure (Z)-Flunarizine is essential to avoid the confounding pharmacological activities inherent in an isomeric mixture or a different structural analog.
In whole-cell patch-clamp recordings of acutely isolated mouse trigeminal ganglion neurons, Flunarizine (isomer not specified, but activity is attributed to the core structure for which (Z)-Flunarizine is a defined version) demonstrated potent, concentration-dependent blockade of both tetrodotoxin-resistant (TTX-R) sodium currents and high-voltage activated (HVA) calcium currents. This dual-action profile differentiates it from more selective calcium channel blockers that lack significant sodium channel activity.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
| Target Compound Data | IC50 for TTX-R Na+ currents = 2.89 µmol/L; IC50 for HVA Ca2+ currents = 2.73 µmol/L |
| Comparator Or Baseline | Selective ion channel blockers (e.g., pure calcium or sodium channel antagonists) |
| Quantified Difference | Demonstrates potent, micromolar-range inhibition of two distinct, critical ion channel types within the same concentration range. |
| Conditions | Whole-cell patch-clamp recordings on acutely isolated mouse trigeminal ganglion neurons. |
For researchers studying neuronal hyperexcitability, this dual-channel blockade provides a mechanistic basis for its efficacy that cannot be replicated by using a more selective channel blocker.
Flunarizine, a difluorinated derivative of Cinnarizine, exhibits significantly stronger central nervous system effects, including a more potent dopamine D2 receptor blocking activity. This off-target activity is substantial enough to cause extrapyramidal side effects (EPSEs) in clinical use, a neuroleptic-like action. One study reported that the incidence rate of EPSEs for flunarizine was 21.03 per 10,000 person-months, more than double the rate for Cinnarizine (10.3 per 10,000 person-months). This indicates a quantitatively stronger interaction with the dopaminergic system.
| Evidence Dimension | Incidence Rate of Extrapyramidal Side Effects (Proxy for D2 Blockade) |
| Target Compound Data | 21.03 per 10,000 person-months |
| Comparator Or Baseline | Cinnarizine: 10.3 per 10,000 person-months |
| Quantified Difference | Approximately 2.04 times higher incidence rate compared to Cinnarizine. |
| Conditions | Retrospective population-based cohort study (clinical data). |
Buyers must select (Z)-Flunarizine over Cinnarizine when D2 receptor modulation is a desired secondary mechanism or must account for this potent off-target effect in experimental design to ensure results are not confounded.
Due to its established ability to counteract the hemodynamic effects of cerebral atherosclerosis and increase cerebral blood flow, (Z)-Flunarizine is a suitable tool for preclinical models of cerebrovascular disease. Its use is justified over simpler analogs when the research goal is to modulate cerebral circulation in a robust and reproducible manner.
The compound's dual blockade of both voltage-gated Na+ and Ca2+ channels in sensory neurons makes it a specific choice for studying conditions like migraine, where neuronal hyperexcitability is a key factor. Using (Z)-Flunarizine allows researchers to probe the combined effects of inhibiting these two pathways simultaneously, an action not achievable with more selective ion channel blockers.
Given its significant D2 receptor antagonism in addition to its primary calcium channel blocking activity, (Z)-Flunarizine is the correct choice for studies where the interplay between dopaminergic signaling and calcium homeostasis is being investigated. This is particularly relevant in models of movement disorders or neuroleptic drug action, where Cinnarizine would provide a weaker effect.